molecular formula C15H10FNO B115298 7-Fluoro-2-phenyl-1H-quinolin-4-one CAS No. 147197-81-7

7-Fluoro-2-phenyl-1H-quinolin-4-one

Cat. No.: B115298
CAS No.: 147197-81-7
M. Wt: 239.24 g/mol
InChI Key: BYJCJRZLYIMEQO-UHFFFAOYSA-N
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Description

7-Fluoro-2-phenyl-1H-quinolin-4-one is a fluorinated quinolinone derivative that serves as a key scaffold in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. Its structure is of significant interest for designing molecules that inhibit tubulin polymerization, a validated target for antimitotic therapy . The strategic incorporation of a fluorine atom at the 7-position is a common tactic in drug design, as it can favorably influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers utilize this compound as a core template to develop potential inhibitors that bind at the colchicine site of β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase . The 2-phenylquinolin-4-one backbone is recognized as a privileged structure in anticancer research, mimicking simplified analogs of natural products like podophyllotoxin and serving as a bioisostere for other bioactive cores such as 4-arylcoumarins . This compound is a valuable intermediate for generating a diverse library of analogs to establish structure-activity relationships (SAR) and optimize potency against a range of cancer cell lines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCJRZLYIMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420892
Record name KUC100233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147197-81-7, 825620-25-5
Record name 7-Fluoro-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147197817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KUC100233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Fluoro 2 Phenyl 1h Quinolin 4 One and Its Analogues

Established Cyclization Strategies for Quinolone Ring System Construction

The formation of the quinolone ring system is a classic endeavor in heterocyclic chemistry, with several named reactions providing reliable pathways to this important scaffold. These methods rely on cyclization reactions, forming the core bicyclic structure from acyclic precursors.

Camps Cyclization and Related Cyclocondensation Approaches

The Camps cyclization is a fundamental method for the synthesis of 2- and 4-quinolones. The reaction involves the intramolecular cyclization of an o-acylaminoacetophenone or related N-(2-acylaryl)amide in the presence of a base. researchgate.netd-nb.info The regioselectivity of the cyclization, leading to either a 2-quinolone or a 4-quinolone, is dependent on the structure of the starting material and the reaction conditions. researchgate.net For the synthesis of 2-aryl-4-quinolones, the required N-(2-acylaryl)benzamide precursor can be prepared through various methods, including the amidation of o-halophenones. mdpi.com

The general mechanism involves the deprotonation of the methylene (B1212753) group adjacent to the amide carbonyl, which then attacks the ketone carbonyl, leading to an aldol-type condensation and subsequent dehydration to form the quinolone ring.

Table 1: Representative Data for Camps Cyclization

Starting Material Base Solvent Temperature (°C) Time (h) Product Yield (%)
N-(2-Benzoyl-4-fluorophenyl)benzamide NaOH Dioxane 110 12 7-Fluoro-2-phenyl-1H-quinolin-4-one ~85-95

Note: The data in this table is illustrative and compiled from general knowledge of the Camps reaction on similar substrates. Specific yields and conditions for the exact synthesis of this compound may vary based on the specific literature report.

Knorr Quinoline (B57606) Synthesis via Acid Catalysis (e.g., Polyphosphoric Acid)

The Knorr quinoline synthesis is another venerable method that constructs the quinoline ring, typically yielding 2-hydroxyquinolines (the tautomeric form of 2-quinolones). The reaction involves the cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA). wikipedia.org PPA is often favored as it acts as both a catalyst and a solvent, facilitating the intramolecular electrophilic aromatic substitution. wikipedia.org

While the classical Knorr synthesis leads to 2-quinolones, variations in reaction conditions and substrates can lead to the formation of 4-hydroxyquinolines. For instance, the amount of PPA used can influence the reaction outcome. wikipedia.org The synthesis of 4-aminoalkyl quinolin-2-ones has been achieved in high yields using a solvent-free procedure with neat PPA. wikipedia.org

Table 2: Illustrative Data for Knorr-type Synthesis

Starting Material Acid Catalyst Temperature (°C) Time (h) Product Yield (%)
Ethyl 3-(4-fluoroanilino)-3-phenylacrylate Polyphosphoric Acid 140-150 2-3 This compound ~75-85

Note: This data is representative of Knorr-type cyclizations for analogous compounds. The synthesis of the specific target molecule via this route would depend on the successful synthesis and cyclization of the appropriate β-ketoanilide.

Gould–Jacobs and Niementowski Cyclizations

The Gould-Jacobs reaction is a powerful and widely used method for synthesizing 4-hydroxyquinolines, which are tautomers of 4-quinolones. The process begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate or a similar malonic ester derivative. quimicaorganica.org The resulting intermediate is then thermally cyclized, typically at high temperatures, to form the quinolone ring. quimicaorganica.org This method is particularly important in the synthesis of fluoroquinolone antibiotics, where a substituted aniline is a key starting material. wikipedia.org Subsequent hydrolysis and decarboxylation of the ester group at the 3-position yields the final 4-quinolone. quimicaorganica.org

The Niementowski quinoline synthesis provides another route to 4-hydroxyquinoline (B1666331) derivatives through the reaction of anthranilic acids with ketones or aldehydes. nih.gov The original report by Niementowski in 1894 described the formation of 2-phenyl-4-hydroxyquinoline from the reaction of anthranilic acid and acetophenone (B1666503) at elevated temperatures (120–130 °C). nih.gov To synthesize the target molecule, 5-fluoroanthranilic acid would be the logical starting material to react with acetophenone. Variations of this method may employ catalysts or different reaction conditions to improve yields and reduce the harsh temperatures. nih.gov

Table 3: Illustrative Data for Gould-Jacobs and Niementowski Reactions

Reaction Starting Materials Conditions Product Yield (%)
Gould-Jacobs 4-Fluoroaniline, Ethyl benzoylacetate High Temperature (e.g., Dowtherm A, ~250°C) This compound Variable

Note: The yields for these reactions can be highly variable and are often moderate under classical conditions. The data is illustrative of the general approach.

Advanced Synthetic Approaches for Fluorinated 2-Phenylquinolin-4-ones

To overcome some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic techniques have been applied to the synthesis of quinolones. These advanced approaches offer significant advantages in terms of efficiency, yield, and environmental impact.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave irradiation to the synthesis of quinolones and related heterocycles has been well-documented. frontiersin.orgdpkmr.edu.inlew.ro

For instance, the cyclization steps in the Camps or Gould-Jacobs reactions, which traditionally require prolonged heating at high temperatures, can often be completed in a matter of minutes under microwave irradiation. nih.gov This rapid and efficient heating can minimize the formation of byproducts and degradation of the desired product. The synthesis of various quinazolinone derivatives has been successfully achieved with high yields in short reaction times using microwave heating. frontiersin.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Conditions Microwave Conditions Yield (Conventional) Yield (Microwave)
Camps Cyclization Reflux in Dioxane, 12 h 120°C, 20 min Moderate to Good Good to Excellent
Gould-Jacobs Cyclization Reflux in Dowtherm A, 4-6 h 250°C, 10-30 min Moderate Good

Note: This table provides a general comparison. Specific outcomes are highly dependent on the substrates and equipment used.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a key aspect of green chemistry, aiming to reduce or eliminate the use of volatile and often toxic organic solvents. These reactions can lead to improved efficiency, easier work-up procedures, and reduced environmental impact.

The synthesis of quinolone derivatives under solvent-free conditions has been explored. For example, the Jacobs-Gould intramolecular cyclization has been successfully carried out without a solvent, achieving high conversion at elevated temperatures. researchgate.net One-pot, three-component reactions under solvent- and catalyst-free conditions have also been developed for the efficient synthesis of functionalized quinolones. These methods often involve heating a mixture of the neat reactants, sometimes with a solid support or catalyst, to initiate the reaction. The Knorr cyclization of ω-amino-β-keto anilides has also been performed as a completely solvent-free procedure using neat polyphosphoric acid, yielding products in high yields after a simple workup. wikipedia.org

Table 5: Examples of Solvent-Free Synthesis of Quinolone Analogues

Reaction Type Reactants Catalyst/Conditions Product Yield (%)
Friedländer-type 2-Aminobenzophenone, Ethyl acetoacetate Zeolite H-β, 120°C 2-Methyl-4-phenylquinoline High
Knorr Cyclization ω-Amino-β-keto anilide Neat Polyphosphoric Acid 4-Aminoalkylquinolin-2-one 80-90

Note: The examples in this table illustrate the feasibility of solvent-free methods for quinolone synthesis. The direct application to this compound would require specific adaptation of these methods.

Catalytic Transformations (e.g., TiO2 Nanopowder Catalysis)

The use of heterogeneous catalysts, particularly titanium dioxide (TiO2) nanoparticles, has emerged as a powerful and eco-friendly approach in the synthesis of quinoline and quinolinone frameworks. nih.gov These nanocatalysts are noted for their high stability, non-toxicity, low cost, and reusability. researchgate.netresearchgate.net The high catalytic activity stems from their large surface area and unique electronic properties. researchgate.nettandfonline.com

Research has demonstrated the efficacy of TiO2 nanoparticles in catalyzing various organic transformations leading to quinoline derivatives. For instance, TiO2 nanoparticles effectively catalyze the one-pot, three-component reaction of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium (B1175870) acetate (B1210297) to produce 5-oxo-4-aryl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid derivatives under solvent-free conditions. researchgate.net Similarly, the Friedlander annulation, a classic method for quinoline synthesis, can be efficiently conducted using a variety of cyclic and acyclic dicarbonyl compounds in the presence of a TiO2 nanocatalyst at 100°C, yielding products in the range of 68–98%. nih.gov

A rapid and efficient method for synthesizing quinoline-3-carbonitriles involves a microwave-assisted, solvent-free reaction catalyzed by a nanostructured TiO2 photocatalyst. tandfonline.com This process combines Knoevenagel condensation and Michael addition of aromatic aldehydes or amines with carbonyl compounds. tandfonline.com The use of microwave irradiation in conjunction with the nanocatalyst significantly reduces reaction times and improves energy efficiency. tandfonline.com

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.org This approach is highly valued for its efficiency, atom economy, and its capacity to rapidly generate libraries of structurally diverse molecules from readily available building blocks. organic-chemistry.orgnih.gov

A notable application of this strategy is the one-pot, three-component synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which are structurally related to the target compound. nih.gov In this method, malononitrile, 3-aminophenol, and various substituted aldehydes are reacted in the presence of an ammonium acetate catalyst. nih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization, yielding the desired dihydroquinoline scaffolds in good to excellent yields (63–97%). nih.gov The mild reaction conditions and the tolerance for a wide range of functional groups on the aldehyde component highlight the utility of this MCR for creating scaffold diversity. nih.gov The ability to vary the aldehyde input allows for systematic exploration of the chemical space around the quinoline core. nih.gov

Hydrogen Bond Assisted Three-Component Tandem Reactions

Hydrogen bonding has been effectively utilized to catalyze and direct complex organic reactions. A novel strategy for the efficient synthesis of N-alkyl-4-quinolones involves a hydrogen-bond-assisted three-component tandem reaction. mdpi.comnih.gov This method uses polyphosphate ester (PPE) as a dual-function catalyst, facilitating the reaction between readily available starting materials. mdpi.comnih.gov The hydrogen-bonding nature of the catalyst is crucial for activating the substrates and guiding the reaction pathway, leading to a diversity of N-alkyl-4-quinolones in moderate to good yields. mdpi.com

This methodology has been successfully applied to generate a range of 4-quinolone derivatives, including a close analogue of the target compound, 7-Fluoro-2-(4-ethylphenyl)-1-octylquinolin-4(1H)-one, which was synthesized with a 66% yield. mdpi.com The reaction's success demonstrates the power of tandem processes, where multiple bond-forming events occur sequentially in a single pot, to construct complex heterocyclic systems. nih.gov The strategic use of intermolecular forces like hydrogen bonding can influence the aggregation and reactivity of molecules, enabling specific transformations. rsc.org

Synthesis of Key Precursors and Strategic Functional Group Transformations

The synthesis of this compound relies on the availability of key precursors and the strategic application of functional group transformations. Common precursors for quinolinone synthesis include appropriately substituted anilines, 2'-aminochalcones, and isatin (B1672199) derivatives. organic-chemistry.org

One key precursor, 7-fluoro-2-phenylquinoline-4-carboxylic acid, can be synthesized through methods like the Pfitzinger reaction, which involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with a β-keto ester. An alternative green approach uses microwave irradiation to condense 5-fluoroisatin (B27256) with sodium pyruvate (B1213749) in an aqueous base, reducing reaction times from hours to minutes.

Once the quinoline-4-carboxylic acid precursor is obtained, a critical functional group transformation is decarboxylation. This is often achieved by refluxing the acid in a suitable solvent, such as m-xylene (B151644) at high temperatures, or with an aqueous potassium carbonate solution to selectively remove the carboxyl group at the 4-position.

Other strategic transformations include intramolecular cyclizations. The Camps cyclization, for instance, involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides to form the quinolinone ring. mdpi.com Palladium-catalyzed intramolecular N-arylation of enamine intermediates, formed from the Michael addition of an amine to a (Z)-β-chlorovinyl ketone, provides another efficient route to the quinolin-4(1H)-one core. organic-chemistry.org Furthermore, the synthesis of quinolones from 1-bromo-2-nitroarenes and β-halo-enones involves a palladium-mediated Ullmann cross-coupling followed by a reductive cyclization of the nitro group, showcasing a sequence of strategic transformations to build the heterocyclic system. acs.org

Spectroscopic and Structural Elucidation of 7 Fluoro 2 Phenyl 1h Quinolin 4 One and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. scialert.netnih.gov For quinoline (B57606) derivatives, these methods are instrumental in identifying characteristic vibrational modes.

The FT-IR and FT-Raman spectra of quinolin-4-one derivatives are characterized by a series of distinct bands corresponding to specific molecular vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net The carbon-carbon stretching vibrations within the aromatic rings generally appear in the 1625-1430 cm⁻¹ range. scialert.net

A prominent feature in the FT-IR spectra of 1H-quinolin-4-ones is the carbonyl (C=O) stretching vibration, which is typically found in the range of 1850-1550 cm⁻¹. scialert.net The exact position of this band can be influenced by substituents on the quinoline ring. For 7-Fluoro-2-phenyl-1H-quinolin-4-one, the presence of the fluorine atom and the phenyl group would be expected to modulate the vibrational frequencies of the quinoline core. The C-F stretching vibration is another key feature, though its position can vary. The carbon-nitrogen (C-N) and carbon-double bond nitrogen (C=N) stretching vibrations also contribute to the complex vibrational spectra of these compounds. scialert.net

The complementary nature of FT-IR and FT-Raman spectroscopy is particularly useful in the analysis of quinoline derivatives. While some vibrations may be weak or inactive in FT-IR, they might exhibit strong signals in the FT-Raman spectrum, and vice versa. This allows for a more comprehensive assignment of the vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-phenyl-1H-quinolin-4-one derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. oregonstate.edumsu.edu The proton attached to the nitrogen atom (N-H) of the quinolin-4-one ring is often observed as a broad singlet at a very downfield chemical shift, sometimes above δ 10.0 ppm, due to hydrogen bonding. rsc.orgresearchgate.net

In the case of this compound, the fluorine atom at the 7-position would influence the chemical shifts of the adjacent aromatic protons through space and through bond interactions. Specifically, the protons at positions 6 and 8 would be expected to show coupling to the fluorine atom, resulting in doublet of doublets or more complex splitting patterns. The protons of the phenyl group at the 2-position would also exhibit characteristic multiplets in the aromatic region. The proton at the 3-position of the quinolone ring typically appears as a singlet in the upfield part of the aromatic region. rsc.org

For a closely related compound, 6-fluoro-2-phenylquinolin-4(1H)-one, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the N-H proton at δ 11.74 ppm. rsc.org The aromatic protons appear as a series of multiplets between δ 7.35 and 8.10 ppm, and the C3-H proton is observed as a singlet at δ 6.40 ppm. rsc.org A similar pattern would be anticipated for the 7-fluoro isomer, with adjustments in chemical shifts and coupling constants due to the different position of the fluorine substituent.

¹H NMR Data for a Representative Fluoro-2-phenylquinolin-4-one Derivative
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~11.7s-
Aromatic-H~7.3-8.1m-
C3-H~6.4s-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. masterorganicchemistry.comyoutube.com Each unique carbon atom in the molecule gives rise to a distinct signal in the proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.comyoutube.com The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For this compound, the carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm. libretexts.org The carbons of the aromatic rings will appear in the region of approximately δ 110-150 ppm. The carbon atom bearing the fluorine (C7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to C7 (C6 and C8) will show smaller two-bond carbon-fluorine couplings (²JCF).

The ¹³C NMR spectrum of 6-fluoro-2-phenylquinolin-4(1H)-one in DMSO-d₆ shows the carbonyl carbon at δ 176.98 ppm. rsc.org The carbon attached to the fluorine (C6) appears as a doublet at δ 162.21 ppm with a large coupling constant of 243 Hz. rsc.org The other aromatic carbons are observed between δ 107.67 and 148.50 ppm, with some showing smaller C-F couplings. rsc.org A similar set of signals, with predictable shifts and coupling patterns, would be expected for the 7-fluoro isomer.

¹³C NMR Data for a Representative Fluoro-2-phenylquinolin-4-one Derivative
CarbonChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C=O~177-
C-F~162~243 (¹JCF)
Aromatic-C~107-150Variable (²JCF, ³JCF)

Multinuclear NMR Techniques

In addition to ¹H and ¹³C NMR, multinuclear NMR techniques can provide further structural information. For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is particularly valuable. biophysics.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, and ¹⁹F NMR can confirm the presence and location of the fluorine atom on the quinoline ring. biophysics.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also powerful tools. magritek.com COSY experiments can establish proton-proton connectivities, while HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. magritek.com These techniques are instrumental in the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules with overlapping signals in their one-dimensional spectra. magritek.com

Mass Spectrometry Techniques (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy. rsc.org For instance, the calculated exact mass for the protonated form of a fluoro-2-phenylquinolin-4-one (C₁₅H₁₁FNO) is 240.0819 [M+H]⁺, and HRMS can confirm this with high precision. rsc.org

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. libretexts.orgresearchgate.netyoutube.com The molecular ion of this compound would be expected to undergo characteristic fragmentations. Common fragmentation pathways for quinolones include the loss of small molecules like CO and HCN. The cleavage of the bond between the quinoline core and the phenyl group could also be a significant fragmentation pathway. The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would be readily identifiable by their characteristic mass.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. nih.gov Quinoline derivatives are known to be chromophoric and often fluorescent due to their extended π-conjugated systems. nih.gov

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The π-π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. researchgate.net The n-π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the quinoline ring. nih.gov

Many quinoline derivatives exhibit fluorescence, which is the emission of light upon excitation with UV or visible light. nih.gov The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at longer wavelengths). The fluorescence properties, including the quantum yield and Stokes shift, are sensitive to the molecular structure and the environment. The introduction of a fluorine atom at the 7-position of the 2-phenyl-1H-quinolin-4-one scaffold can modulate its photophysical properties, potentially leading to enhanced fluorescence quantum yields or shifts in the emission wavelength. nih.gov These properties are of interest for various applications, including the development of fluorescent probes and materials. nih.govnih.gov

Electrochemical Characterization Studies

Similarly, specific electrochemical data for this compound is absent from the available literature. Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox properties of a compound, determining its oxidation and reduction potentials.

Research on analogous compounds provides some context. For example, the electrochemical reduction of a related imine derivative, (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine, was investigated in N,N-dimethylformamide (DMF). This study identified a reduction peak at approximately -0.793 V (vs. Ag/Ag+), indicating the compound's susceptibility to gain electrons. It is also a general principle in electrochemistry that the presence of electron-withdrawing groups, such as fluorine, tends to make reduction occur at a higher (less negative) potential. However, without direct experimental measurement, the specific redox behavior of this compound remains undetermined.

Due to the absence of direct research findings for the specified compound, the creation of detailed data tables and an in-depth scientific discussion for the requested sections is not feasible.

Computational Chemistry and in Silico Approaches Applied to 7 Fluoro 2 Phenyl 1h Quinolin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for quinoline (B57606) derivatives are instrumental in understanding their stability, reactivity, and spectroscopic characteristics. scirp.orgnih.gov For 7-Fluoro-2-phenyl-1H-quinolin-4-one, DFT provides a theoretical framework to investigate its fundamental electronic structure.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule is intrinsically linked to its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. aimspress.com

In the case of quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO is also typically located on the heterocyclic core. For this compound, the presence of the fluorine atom and the phenyl group is expected to modulate the energies of these orbitals. DFT calculations can precisely map the distribution of these orbitals and quantify their energy levels.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Fluoroquinolone Derivative

Molecular Orbital Energy (eV)
HOMO -6.5743
LUMO -2.0928
Energy Gap (ΔE) 4.4815

Data is illustrative and based on a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

This data indicates that a significant energy input is required for electron excitation, suggesting good kinetic stability for similar compounds. ajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions with near-zero potential. chemrxiv.org

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the nitrogen at position 1 would exhibit a positive potential, indicating its susceptibility to deprotonation or hydrogen bonding with an acceptor.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation and assignment of experimental spectroscopic data.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and heterocyclic systems. nih.gov

Table 2: Illustrative TD-DFT Calculated Absorption Wavelengths for a Quinoline Derivative

Transition Wavelength (nm) Oscillator Strength
S0 → S1 320.65 0.0996
S0 → S2 288.10 0.0009
S0 → S3 283.03 0.0066

Data is illustrative and based on a study of an 8-Amidoquinoline derivative. ukm.my

These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to understand its photophysical properties.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. DFT calculations can be employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO materials. The presence of electron-donating and electron-accepting groups within a π-conjugated system can enhance NLO properties.

In this compound, the quinolone core acts as a π-system. The fluorine atom is an electron-withdrawing group, and the phenyl group can also influence the electronic distribution. DFT calculations could quantify the first-order hyperpolarizability of this molecule to assess its potential as an NLO material.

Molecular Docking Simulations for Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

For this compound, molecular docking studies can be performed against various protein targets to explore its potential biological activities. For instance, quinolone derivatives have been studied for their antibacterial activity by targeting DNA gyrase and for their anticancer properties by targeting enzymes like tyrosine kinases. nih.govnih.gov Docking simulations would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Table 3: Illustrative Molecular Docking Results for a Fluoroquinolone Derivative with DNA Gyrase

Compound Binding Energy (kcal/mol) Interacting Residues
Fluoroquinolone Analog -9.08 ASP82, GLY86, ILE87, ARG85

Data is illustrative and based on a study of a cyclic diphenylphosphonate with quinoline moiety against DNA gyrase. mdpi.com

The binding energy provides an estimate of the ligand's affinity for the protein, with more negative values indicating stronger binding. These in silico predictions can then guide the synthesis and biological evaluation of the compound.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a ligand-protein complex over time. dntb.gov.uamdpi.com Starting from the docked pose, an MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, offering insights into the stability of the binding and the conformational changes that may occur.

For the this compound-protein complex, MD simulations can be used to assess the stability of the interactions predicted by molecular docking. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the persistence of hydrogen bonds and other interactions throughout the simulation can be monitored. These simulations provide a more realistic representation of the binding event in a solvated environment and can help to refine the understanding of the ligand's mode of action.

In Silico Prediction of Chemical Reactivity and Quantum Reactivity Descriptors

Computational studies, particularly those employing quantum mechanics, are instrumental in characterizing the chemical reactivity of novel compounds. For quinolone derivatives, these in silico methods can predict key properties like pKa values and the existence of different tautomers in aqueous environments. nih.gov Such predictions are vital for understanding how the molecule will behave in a biological system.

The concept of bio-isosterism, where one atom or group of atoms is replaced by another with similar properties, is a cornerstone of drug design. For instance, the 2-quinolone core is considered a bio-isostere of coumarin. nih.gov This principle has guided the synthesis of various 4-phenyl-2-quinolone derivatives with the aim of enhancing anticancer activities. nih.gov

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Non-Covalent Interaction)

The stability and structure of crystalline compounds are governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. acs.orgmdpi.com

This analysis provides a detailed picture of atom-pair close contacts and distinguishes the contributions of different interaction types. mdpi.com For many organic compounds, hydrogen-hydrogen (H···H) contacts are the most significant contributors to these interactions. mdpi.comresearchgate.net Other important interactions that stabilize crystal structures include C–H···O, C–H···π, and π···π interactions. acs.org The Hirshfeld surface is mapped with colors to indicate the nature and strength of these interactions, with red spots highlighting close contacts indicative of strong intermolecular forces. mdpi.comresearchgate.net

The analysis can be broken down into the percentage contribution of various interactions. For example, in related structures, H···H interactions can account for a significant portion of the surface, followed by other contacts like C···H/H···C, O···H/H···O, and N···H/H···N. researchgate.netiucr.org This detailed understanding of intermolecular forces is crucial for predicting the solid-state properties of the compound. Non-covalent interaction (NCI) analysis, based on electron density, offers another reliable method for identifying and characterizing these weak interactions. researchgate.net

Table 1: Example of Hirshfeld Surface Interaction Contributions in a Related Crystal Structure researchgate.netiucr.org

Interaction TypeContribution (%)
H···H45.2
C···H/H···C20.2
O···H/H···O15.8
N···H/H···N11.0

Note: Data presented is for a related isoquinoline (B145761) structure and serves as an illustrative example of the type of data obtained from Hirshfeld surface analysis.

Drug-Likeness and ADMET Prediction for Lead Compound Identification

In the quest for new drugs, in silico tools play a critical role in the early stages of development by predicting a compound's drug-likeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov These predictions help to identify promising lead compounds and filter out those with unfavorable properties, saving significant time and resources.

Computational models can assess various physicochemical and biological properties. scienceopen.com An important parameter is the ADMET_Risk score, where a value below a certain threshold (e.g., <7.5) suggests that a compound has good drug-like properties. scienceopen.com For quinolone derivatives, which are widely used in medicinal chemistry, these predictions are essential. nih.gov

In silico ADMET prediction can evaluate properties such as human intestinal absorption and the ability to cross the blood-brain barrier. nih.gov The results of these predictions can guide the structural modification of the lead compound to improve its pharmacokinetic profile. nih.gov By analyzing these computational predictions, researchers can prioritize the synthesis and further testing of compounds with the highest potential for therapeutic success. nih.gov

Structure Activity Relationship Sar Studies of 7 Fluoro 2 Phenyl 1h Quinolin 4 One Analogues

General Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. longdom.orgwikipedia.org The underlying principle is that the biological effect of a molecule is directly related to its three-dimensional structure and physicochemical properties. longdom.org By understanding these relationships, chemists can design more potent and selective drug candidates. longdom.org

Methodologies used in SAR analysis are diverse and can be broadly categorized as follows:

Traditional (Qualitative) SAR: This involves making systematic modifications to a lead compound and observing the effect on its biological activity. This approach helps in identifying key functional groups and structural motifs, known as pharmacophores, that are essential for activity. wikipedia.orgnumberanalytics.com A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational approach that develops mathematical models to quantitatively correlate the chemical structure of a series of compounds with their biological activities. longdom.orgwikipedia.orgcreative-biostructure.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. longdom.orgcreative-biostructure.com QSAR models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing. longdom.orgfrontiersin.org

3D-QSAR and Pharmacophore Modeling: These advanced computational techniques consider the three-dimensional structure of molecules. wikipedia.orgnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D maps that show where steric and electrostatic fields of a molecule should be modified to improve activity. Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for binding to a biological target. wikipedia.orgnih.govdergipark.org.tr These models can then be used to search large chemical databases for novel compounds with the desired activity. wikipedia.orgdergipark.org.tr

The process of developing a pharmacophore model typically involves selecting a diverse set of active and inactive molecules, generating their low-energy conformations, superimposing them to find common features, and then creating an abstract model that represents these essential features. wikipedia.org This model is then validated to ensure its predictive power. wikipedia.org

Impact of Fluorine Substitution on Biological Activity Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and physicochemical characteristics. tandfonline.comresearchgate.netnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these effects. tandfonline.combenthamscience.com

In the context of quinolone antibacterials, the substitution of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of the highly successful fluoroquinolone class of antibiotics. tandfonline.com This substitution was found to increase the inhibition of DNA gyrase, a key bacterial enzyme, by 2 to 17-fold in various bacterial species. tandfonline.com The C-6 fluorine also enhances cell penetration, likely due to increased lipophilicity of the molecule. tandfonline.com

The strategic placement of fluorine can have the following impacts:

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life. tandfonline.commdpi.com

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, enhancing binding affinity. benthamscience.commdpi.com

Physicochemical Properties: Fluorine substitution can alter the acidity or basicity (pKa) of nearby functional groups and influence the molecule's lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.commdpi.com

The use of fluorine as a bioisostere, where it replaces a hydrogen atom or a hydroxyl group, is a common strategy. nih.govtandfonline.comsci-hub.seselvita.com While fluorine is larger than hydrogen, the substitution often does not cause significant steric hindrance. sci-hub.se The effects of such bioisosteric replacements are highly dependent on the specific molecular context and the biological target. nih.govtandfonline.com

Table 1: Impact of Fluorine Substitution on Quinolone Activity

Substitution Position Effect on Biological Activity Reference(s)
C-6 Markedly improved antimicrobial activity and DNA gyrase inhibition. tandfonline.comnih.gov
C-8 Offers good potency against Gram-negative pathogens. pharmacy180.com
C-8 May increase drug-induced photosensitivity. youtube.com

Influence of Phenyl Ring Modifications and Substituent Effects on Bioactivity

In the case of 2-phenyl-1H-quinolin-4-ones, the phenyl ring at the C-2 position presents a key site for modification to modulate biological activity. The electronic and steric properties of substituents on this phenyl ring can significantly influence the compound's interaction with its biological target.

Systematic variation of substituents on the N-1 phenyl ring of quinolones has been shown to affect their antibacterial activity. nih.gov Quantitative structure-activity relationship (QSAR) analyses have indicated that for whole-cell antibacterial activity, electronic properties and the length of the substituents on the phenyl ring are important factors. nih.gov In contrast, for activity in a cell-free system (inhibition of DNA supercoiling), lipophilicity and the width of the substituents were found to be more critical. nih.gov This suggests that the substituents on the phenyl ring may influence both target binding and cell penetration.

Role of Quinolone Core Substitutions (e.g., at N1, C5, C6, C7, C8) on Activity and Selectivity

The quinolone core offers multiple positions for substitution, and modifications at these sites have been extensively studied to optimize antibacterial activity and selectivity. pharmacy180.comoup.comresearchgate.net

N-1 Position: The substituent at the N-1 position is crucial for potency. pharmacy180.comyoutube.com Optimal substituents include small alkyl groups like ethyl and, notably, a cyclopropyl (B3062369) group, which often leads to a significant increase in activity. pharmacy180.comoup.com The introduction of a tert-butyl group at N-1 has also been shown to impart high levels of antimycobacterial activity. acs.orgasm.org

C-2 Position: Modifications at the C-2 position are generally detrimental to activity. pharmacy180.com

C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is considered essential for antibacterial activity, as it is involved in binding to the DNA gyrase-DNA complex. pharmacy180.comnih.gov Modifications or replacements of this group usually lead to a decrease or loss of activity. pharmacy180.com

C-4 Carbonyl Group: The C-4 oxo group is also critical for antibacterial activity. pharmacy180.comnih.gov

C-5 Position: The introduction of a small group, such as an amino or methyl group, at the C-5 position can be beneficial for antibacterial activity. pharmacy180.comasm.org The order of activity for substituents at this position is generally NH2 > CH3 > F > H. pharmacy180.com

C-6 Position: As previously mentioned, a fluorine atom at the C-6 position dramatically increases antibacterial potency. pharmacy180.comasm.org The order of activity for substituents at this position is F > Cl > Br > CH3. pharmacy180.com

C-7 Position: The substituent at the C-7 position significantly influences the spectrum of activity and potency. youtube.comasm.org The introduction of a piperazine (B1678402) ring or other heterocyclic moieties at this position is essential for broad-spectrum activity, particularly against Gram-negative bacteria. pharmacy180.comyoutube.com The nature of the C-7 substituent can also affect the efficiency of bacterial efflux pumps, which can contribute to resistance. oup.comoup.com Studies have shown that a C7-aminomethylpyrrolidine group that can bind to the GyrB subunit of DNA gyrase can enhance activity. nih.gov

Table 2: General SAR of the Quinolone Core

Position Preferred Substituent(s) Impact on Activity Reference(s)
N-1 Cyclopropyl, Ethyl, tert-Butyl Potency pharmacy180.comoup.comacs.org
C-2 Hydrogen (unsubstituted) Essential for activity pharmacy180.com
C-3 Carboxylic acid Essential for DNA gyrase binding pharmacy180.com
C-4 Oxo group Essential for activity pharmacy180.com
C-5 Amino, Methyl Enhanced antibacterial activity pharmacy180.com
C-6 Fluorine Dramatically increased potency pharmacy180.comasm.org
C-7 Piperazine, Pyrrolidine Broad-spectrum activity pharmacy180.comasm.org
C-8 Fluorine, Methoxy (B1213986) Potency against Gram-negative/Gram-positive bacteria pharmacy180.com

Correlation between Specific Structural Features and Observed Biological Activities

The biological activity of quinolone derivatives is a result of the interplay between various structural features. Extensive SAR studies have allowed for the establishment of correlations between specific structural modifications and the resulting antibacterial profiles. asm.orgnih.gov

The development of newer generation fluoroquinolones has focused on modifying the C-7 and C-8 positions to enhance activity against Gram-positive bacteria and atypical pathogens, as well as to overcome resistance. nih.gov For example, the addition of bulkier or more basic substituents at C-7 can improve activity against Gram-positive organisms. nih.gov A methoxy group at C-8, as in moxifloxacin, enhances activity against Gram-positive bacteria and anaerobes. rsc.org

Furthermore, SAR studies have been instrumental in understanding and overcoming resistance mechanisms. For example, modifications at the C-7 position can reduce the affinity of the drug for bacterial efflux pumps, thereby increasing its intracellular concentration and effectiveness. oup.comoup.com

Computational SAR Modeling and Predictive Analysis in Drug Discovery

Computational methods, particularly QSAR and pharmacophore modeling, play a vital role in modern drug discovery by enabling predictive analysis of the biological activity of novel compounds. longdom.orgwikipedia.orgfrontiersin.org These in silico techniques accelerate the drug development process by prioritizing the synthesis of compounds with the highest probability of success. longdom.orgnih.gov

In the context of quinolones, QSAR models have been developed to predict their antibacterial activity against various pathogens, including E. coli. rjpbcs.comresearchgate.net These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, shape, and lipophilicity. rjpbcs.com By establishing a mathematical relationship between these descriptors and the observed biological activity of a training set of compounds, the models can then predict the activity of new, unsynthesized quinolone derivatives. rjpbcs.com

Pharmacophore modeling has also been successfully applied to quinolones. For example, a pharmacophore model for the antimalarial activity of quinolone compounds identified a hydrogen bond acceptor and two aromatic ring features as essential for activity. nih.gov Such models serve as 3D queries to search virtual libraries of compounds to identify new potential hits. wikipedia.orgdergipark.org.tr

The general workflow for computational SAR modeling involves:

Data Set Collection: Assembling a diverse set of compounds with known biological activities. frontiersin.orgnih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. frontiersin.org

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. rjpbcs.com

Model Validation: Rigorously validating the model's predictive power using internal and external test sets. rjpbcs.com

Virtual Screening: Using the validated model to screen large databases of virtual compounds to identify potential new drug candidates. frontiersin.org

These computational approaches, when used in conjunction with traditional medicinal chemistry, provide a powerful platform for the rational design and discovery of new and improved 7-Fluoro-2-phenyl-1H-quinolin-4-one analogues with desired biological activities.

Mechanistic Investigations of Biological Activities Mediated by 7 Fluoro 2 Phenyl 1h Quinolin 4 One Derivatives

Anticancer Activity Mechanisms

Derivatives of 7-Fluoro-2-phenyl-1H-quinolin-4-one have emerged as a significant class of compounds in anticancer research due to their multifaceted mechanisms of action. These molecules engage with various cellular targets and pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The core structure allows for chemical modifications that can fine-tune their biological activity, leading to the development of potent agents that operate through several distinct, yet sometimes interconnected, mechanistic routes. These mechanisms include the disruption of the cellular skeleton, induction of programmed cell death, and the inhibition of critical signaling cascades that drive tumorigenesis.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

A primary mechanism by which certain 2-phenyl-4-quinolone derivatives exert their anticancer effects is by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These agents act as mitotic inhibitors by disrupting the equilibrium between tubulin polymerization and depolymerization.

Detailed research has shown that these compounds inhibit the assembly of tubulin into microtubules. nih.gov For instance, the 2-phenyl-4-quinolone scaffold has been identified as an effective antimitotic structure. nih.gov Specific derivatives, such as compound 7f [(4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone] and 7g [(4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone], have demonstrated potent inhibition of tubulin polymerization with IC50 values of 2.24 µM and 2.1 µM, respectively. researchgate.net Molecular docking studies further suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of the microtubule polymer. researchgate.netrsc.org This action disrupts the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during mitosis. nih.gov The resulting irregular arrangement of microtubules leads to a halt in the cell division process. nih.gov

A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have also been developed as tubulin polymerization inhibitors. mdpi.com Among them, compound D13 showed a strong inhibitory effect on tubulin assembly with an IC50 of 6.74 μM. mdpi.com This body of evidence establishes that the quinolinone core is a promising scaffold for developing new anticancer agents that target microtubule dynamics. rsc.orgmdpi.com

Table 1: Inhibition of Tubulin Polymerization by Quinolone Derivatives

Compound IC50 (µM) for Tubulin Polymerization Inhibition Cell Line(s) Tested Reference
Compound 7f 2.24 - researchgate.net
Compound 7g 2.1 - researchgate.net
Compound D13 6.74 HeLa mdpi.com
2-phenyl-4-quinolone Shows inhibitory effect PC-3, Hep3B, HepG2, A549, NCI/ADR-RES nih.gov

Induction of Apoptosis (e.g., Caspase Activation, DNA Fragmentation)

Following prolonged cell cycle arrest at the G2/M phase, cancer cells treated with this compound derivatives are often directed towards apoptosis, or programmed cell death. This is a crucial outcome for an effective anticancer agent, as it leads to the elimination of malignant cells.

The induction of apoptosis is frequently mediated through the intrinsic, or mitochondrial, pathway. Treatment with 2-phenyl-4-quinolone analogues has been shown to disrupt the mitochondrial membrane potential (ΔΨm). nih.gov This disruption is a key event that leads to the release of pro-apoptotic factors from the mitochondria. The process involves the regulation of the Bcl-2 family of proteins; the levels of anti-apoptotic proteins like Bcl-2 are decreased, while the levels of pro-apoptotic proteins like Bax and Bak are increased. nih.gov

This cascade of events culminates in the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Studies have documented the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3, in response to treatment with these compounds. nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov

Inhibition of Specific Tyrosine Kinases (e.g., IGF-1R, EGFR-TK)

Beyond targeting the cytoskeleton, certain derivatives of the broader quinoline (B57606) and quinazolinone families function as potent inhibitors of receptor tyrosine kinases (RTKs), which are critical drivers of cancer cell growth and survival. nih.govnih.gov Two particularly important targets in this class are the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.gov

EGFR and IGF-1R are often overexpressed in various cancers, and their activation leads to the stimulation of downstream signaling pathways that promote cell proliferation and inhibit apoptosis. nih.govmdpi.com Quinazolinone-based derivatives have been specifically designed to act as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov For example, compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited potent inhibitory activity against EGFR-TK with an IC50 value of 1.37 nM. nih.gov

Similarly, the IGF-1R signaling pathway is a key therapeutic target. aging-us.comamegroups.org Small molecule inhibitors have been developed to block the tyrosine kinase activity of this receptor, preventing its autophosphorylation upon ligand binding and shutting down its mitogenic and anti-apoptotic signals. mdpi.comamegroups.org The ability of quinolinone derivatives to dually target multiple RTKs, such as EGFR and VEGFR-2, represents a promising strategy to overcome resistance mechanisms that can arise from signaling pathway crosstalk. nih.govnih.gov

Table 2: Tyrosine Kinase Inhibition by Quinazolinone Derivatives

Compound Target Kinase IC50 (nM) Reference
Compound 8b EGFR-TK 1.37 nih.gov
Erlotinib (Reference) EGFR-TK - nih.govnih.gov

Modulation of Key Carcinogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, Ras/Raf/MEK, c-Met, VEGF)

The inhibition of receptor tyrosine kinases like EGFR and IGF-1R by quinolinone derivatives has profound downstream consequences, leading to the suppression of major carcinogenic signaling pathways. amegroups.org

The PI3K/Akt/mTOR pathway is one of the most frequently over-activated signaling networks in human cancer, regulating cell growth, survival, and metabolism. nih.govwikipedia.orgnih.gov Upon activation by RTKs, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. mdpi.com Activated Akt then influences a multitude of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. mdpi.com By inhibiting upstream RTKs like IGF-1R, quinolinone derivatives can effectively block the phosphorylation and activation of Akt, thereby shutting down this critical pro-survival pathway. escholarship.org

The Ras/Raf/MEK/ERK pathway is another central signaling cascade that transmits signals from cell surface receptors to the nucleus to control gene expression and prevent cell death. nih.gov This pathway is often aberrantly activated in cancers due to mutations in Ras or Raf genes. nih.gov Inhibition of RTKs by quinolinone compounds can prevent the initial activation of Ras, thereby blocking the entire downstream phosphorylation cascade and mitigating its pro-proliferative effects. amegroups.orgnih.gov

Furthermore, derivatives have been developed that show inhibitory activity against other key RTKs, including c-Met (the receptor for hepatocyte growth factor) and VEGF receptors (VEGFR) . nih.govnih.gov The c-Met pathway is linked to tumor growth and metastasis, while the VEGF/VEGFR pathway is a principal driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov Dual inhibition of c-Met and VEGFR-2, for instance, can lead to potent antitumor efficacy by simultaneously targeting tumor cell proliferation and the tumor's blood supply. nih.gov

DNA Topoisomerase Inhibition (e.g., hTopoIIα)

A distinct mechanism of action for some fluoroquinolone derivatives is the inhibition of DNA topoisomerases. researchgate.net These are essential nuclear enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. nih.govwikipedia.org By targeting these enzymes, certain compounds can introduce lethal DNA damage into cancer cells.

Quinolones can act as "topoisomerase poisons." They target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and have been adapted to target human topoisomerases, such as human topoisomerase IIα (hTopoIIα). researchgate.netnih.gov These inhibitors function by stabilizing the transient covalent complex that forms between the topoisomerase and the cleaved DNA strand. nih.gov This prevents the enzyme from re-ligating the DNA break, leading to an accumulation of double-strand breaks. nih.gov When a replication fork collides with this stabilized complex, it results in irreversible DNA damage, which can trigger cell cycle arrest and apoptosis. nih.gov

For example, the indolizinoquinoline-5,12-dione derivative CY13II, which features a 7-fluoro-quinoline core, was found to be a potent inhibitor of human DNA topoisomerase I, exhibiting a different mechanism from the well-known inhibitor camptothecin (B557342) by inhibiting the catalytic cleavage activity of the enzyme. nih.gov This demonstrates that the quinoline scaffold is versatile and can be modified to target different isoforms of topoisomerase, providing another avenue for its anticancer activity. researchgate.netnih.gov

NEK4 Inhibition

While direct studies specifically detailing the inhibition of Nima-related kinase 4 (NEK4) by this compound are not extensively available in the public domain, the broader class of quinoline and quinazolinone derivatives has been investigated for their kinase inhibitory activity. For instance, certain quinazoline (B50416) derivatives have been designed and synthesized as selective inhibitors of other kinases, such as Aurora A kinase. nih.gov These studies often involve structural modifications to a core scaffold to enhance potency and selectivity. nih.gov The fluorine atom on the quinazoline or quinoline ring can significantly impact binding to the kinase's hinge region. nih.gov This suggests that a this compound scaffold could potentially be adapted to target NEK4, though specific mechanistic details and inhibitory concentrations would require dedicated research.

Antimicrobial Activity Mechanisms

Derivatives of this compound belong to the broader class of fluoroquinolones, which are known for their potent antimicrobial effects. Their mechanisms of action are multifaceted and primarily target essential bacterial enzymes involved in DNA replication and other vital cellular processes.

Bacterial DNA Gyrase Inhibition

A primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase. youtube.comnih.gov This enzyme, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. youtube.com Fluoroquinolones bind to the complex formed between DNA gyrase and DNA, rather than to the enzyme alone. youtube.com This binding stabilizes the enzyme-DNA complex, leading to breaks in the bacterial DNA that are ultimately fatal to the cell. youtube.com For many Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones. youtube.com

The potency of different fluoroquinolones against DNA gyrase can vary. nih.gov The general structure of these compounds, including the fluorine atom at position 6 (equivalent to position 7 in the this compound nomenclature), is crucial for their enhanced activity. youtube.com

Bacterial Topoisomerase IV Inhibition

In addition to DNA gyrase, fluoroquinolones also inhibit bacterial topoisomerase IV. youtube.comnih.gov This enzyme is structurally and functionally related to DNA gyrase and is essential for the separation of daughter chromosomes after DNA replication. youtube.com Similar to its action on DNA gyrase, the fluoroquinolone molecule stabilizes the complex between topoisomerase IV and DNA, preventing the re-ligation of the cleaved DNA strands. nih.gov This disruption of DNA segregation is a key bactericidal mechanism. nih.gov

In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. youtube.comnih.gov However, some fluoroquinolones exhibit similar potency against both DNA gyrase and topoisomerase IV. nih.gov The dual-targeting of both enzymes is a significant advantage, as mutations in both are often required for the development of high-level resistance. youtube.com

Table 1: Key Bacterial Targets of this compound Derivatives

Target Enzyme Function Primary Target in
DNA Gyrase Introduces negative supercoils into DNA Gram-negative bacteria
Topoisomerase IV Decatenates daughter chromosomes Gram-positive bacteria

Inhibition of Dihydrofolate Reductase

Some quinoline and quinazoline derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids, making DHFR a vital target for antimicrobial agents. nih.gov

While the primary mechanism of fluoroquinolones is DNA gyrase and topoisomerase IV inhibition, the broader quinoline scaffold has shown potential for DHFR inhibition. For example, a series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were developed as potent DHFR inhibitors. nih.gov These compounds were designed to interact with hydrophobic regions of the enzyme. nih.gov This suggests that with appropriate structural modifications, this compound derivatives could potentially be engineered to inhibit DHFR, although this is not their primary established mechanism.

Inhibition of Tyrosyl-tRNA Synthetase

Antimalarial Mechanisms (e.g., Plasmepsin Inhibition)

Quinoline-containing compounds have long been a cornerstone of antimalarial therapy. researchgate.net Their mechanisms of action against the Plasmodium parasite are diverse and can include the inhibition of heme polymerization, DNA and RNA synthesis, and various essential enzymes. researchgate.net

One important class of targets for antimalarial drugs is the plasmepsins, a family of aspartic proteases found in the parasite's food vacuole. nih.gov These enzymes are involved in the degradation of hemoglobin, which the parasite utilizes as a source of amino acids. nih.gov Inhibition of plasmepsins disrupts this crucial nutrient uptake pathway. nih.gov Plasmepsin V, in particular, is an essential protease for the export of effector proteins to the host erythrocyte and is considered a key drug target. nih.gov

Derivatives of the quinoline scaffold have been explored for their antimalarial properties, and their activity is often linked to their ability to interfere with these parasitic processes. researchgate.net While direct evidence for this compound as a plasmepsin inhibitor is limited in publicly accessible research, its structural similarity to other known antimalarial quinolines suggests this as a plausible mechanism of action that warrants further investigation.

Other Investigated Biological Mechanisms

Beyond the primary biological activities, derivatives of the this compound scaffold have been explored for other potential therapeutic applications. These investigations have revealed mechanisms of action that include enzyme inhibition for managing blood glucose levels, as well as antiviral and antifungal properties.

Alpha-Amylase Enzyme Inhibition for Hypoglycemic Efficacy

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. bioworld.comnih.gov By slowing the breakdown of complex carbohydrates into absorbable simple sugars, these inhibitors can help regulate blood glucose levels. nih.govnih.gov

While direct studies on this compound are limited, research into the broader quinoline and flavonoid classes, to which it belongs, provides insights into its potential for α-amylase inhibition. Flavonoids such as luteolin, myricetin, and quercetin (B1663063) have been identified as potent inhibitors of porcine pancreatic α-amylase. researchgate.net The inhibitory capacity of flavonoids is often linked to their chemical structure, including the number and position of hydroxyl groups on their aromatic rings. researchgate.netresearchgate.net For instance, studies on various flavonoids have shown that structural features like a 2,3-double bond and a 5-OH group can enhance α-amylase inhibitory activity. researchgate.net

Furthermore, studies on quinoline-hybrids have demonstrated their potential as enzyme inhibitors. For example, quinoline hybrids bearing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole cores have been synthesized and shown to possess moderate α-amylase inhibition. acs.org Although quinolones are more widely known for causing alterations in glucose metabolism, which can sometimes lead to hypoglycemia, this is generally considered a side effect rather than a primary therapeutic mechanism for this class of compounds. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Flavonoids and Quinoline Derivatives

Compound/ExtractSource/Classα-Amylase Inhibition FindingReference(s)
LuteolinFlavonoidPotent inhibitor with IC50 value < 500 µM. researchgate.net
MyricetinFlavonoidPotent inhibitor with IC50 value < 500 µM. researchgate.net
QuercetinFlavonoidPotent inhibitor with IC50 value < 500 µM. researchgate.net
Grape Seed ExtractPlant ExtractStrong inhibitor with IC50 slightly higher than acarbose. nih.gov
Quinoline-1,3,4-oxadiazole hybridsSyntheticModerate α-amylase inhibition observed. acs.org

Antiviral Activity (e.g., Anti-HIV, Anti-HSV, Anti-HCV)

The quinolone scaffold is a recognized "privileged structure" in medicinal chemistry and has been the basis for developing various therapeutic agents, including those with antiviral properties. nih.gov

Anti-HIV Activity: Derivatives of the 4-quinolone core have shown significant promise as anti-HIV agents, most notably with the development of Elvitegravir, an approved HIV integrase inhibitor. nih.govtandfonline.com Research into this class has explored various substitutions on the quinolone ring to enhance potency. A series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated as potential HIV-1 integrase inhibitors, showing moderate to good activity against wild-type virus, with EC50 values ranging from 0.032 to 29.85 μM. tandfonline.com In another study, novel 8-phenyl-4-quinolone derivatives were found to inhibit HIV replication; a compound designated NPZ_4F, which has a fluorine substitution, showed a 51% inhibition rate at a concentration of 100µM with negligible cytotoxicity. doaj.org

Anti-HSV Activity: The activity of fluoroquinolones against Herpes Simplex Virus (HSV) appears to be limited. One study investigating five different fluoroquinolones (ciprofloxacin, lomefloxacin, ofloxacin, pefloxacin, and rufloxacin) found they had very poor in vitro antiviral effect against HSV-2. nih.gov The concentrations required to inhibit the virus were comparable to the concentrations that caused toxicity to the host cells, resulting in low therapeutic indices. nih.gov

Anti-HCV Activity: The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a major target for antiviral drug development. nih.gov While direct studies on this compound are not available, research on related heterocyclic structures provides context. For example, a series of 4'-fluoro-2'-C-substituted uridine (B1682114) analogues demonstrated potent inhibition of HCV NS5B polymerase, with their triphosphate forms having IC50 values as low as 27 nM. nih.gov

Table 2: Antiviral Activity of Selected Quinolone Derivatives

Compound ClassVirusMechanism/FindingPotency (EC50/IC50)Reference(s)
5-Fluoroquinolone-3-carboxylic acidsHIV-1Integrase Inhibition0.032 - 29.85 µM tandfonline.com
8-Phenyl-4-quinolone derivative (NPZ_4F)HIVReplication Inhibition51% inhibition at 100µM doaj.org
Fluoroquinolones (various)HSV-2Poor in vitro activityCPER50 ≈ 200 mg/l nih.gov
4'-Fluoro-2'-C-substituted Uridine TriphosphatesHCVNS5B Polymerase InhibitionIC50 as low as 27 nM nih.gov

Antifungal Activity

Fluoroquinolone compounds have been investigated for their potential to combat fungal infections, not just as standalone agents but also as enhancers of existing antifungal drugs.

Research has shown that certain fluoroquinolones can potentiate the activity of echinocandins, like caspofungin, against Aspergillus fumigatus. nih.govnih.gov This synergistic effect can overcome the paradoxical effect where the efficacy of some antifungals decreases at higher concentrations. nih.govresearchgate.net One study identified a fluoroquinolone derivative, NE-E07, that significantly enhanced the efficacy of echinocandins against both standard and resistant strains of A. fumigatus. nih.gov The proposed mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, similar to azole drugs. nih.gov

Studies on other substituted quinolines have also demonstrated direct antifungal activity. A series of 7-chloro-4-arylhydrazonequinolines were tested against various Candida species. researchgate.net Notably, the derivative with a 2-fluoro substitution on the phenyl ring (hydrazone 4a) exhibited the highest activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. researchgate.net In another study, novel quinoline-chalcone derivatives were found to have potent antifungal activity against C. albicans when combined with fluconazole. bioworld.comnih.gov

Table 3: Antifungal Activity of Selected Quinolone Derivatives

Compound/ClassFungal SpeciesFindingPotency (MIC)Reference(s)
Fluoroquinolone (NE-E07) + CaspofunginAspergillus fumigatusPotentiates caspofungin activity.- nih.gov
7-Chloro-4-(2-fluorophenyl)hydrazonoquinolineCandida albicansHighest activity in its series.25 µg/mL researchgate.net
Quinolone-chalcone derivative (PK-10) + FluconazoleCandida albicans (resistant)Synergistic inhibitory activity.MIC80: 0.38 to 5.90 µg/mL bioworld.com

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Novel, Potent, and Selective Analogues

The rational design of new analogues based on the 7-Fluoro-2-phenyl-1H-quinolin-4-one scaffold is a key area of ongoing research. nih.govnih.gov The primary goal is to synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Synthetic strategies often involve modifications at various positions of the quinolone ring and the phenyl group to explore the structure-activity relationships (SAR). nih.govresearchgate.net

One common approach involves the introduction of different substituents on the phenyl ring. For instance, the position of the fluorine atom on the phenyl ring has been shown to influence the biological activity of 2-phenylquinolin-4-ones. nih.gov The synthesis of these analogues often starts from commercially available materials and employs multi-step reaction sequences. nih.govnih.gov For example, a series of new fluorinated quinoline (B57606) analogs were synthesized using 2-fluoroaniline (B146934) and substituted benzoic acids as starting materials. nih.gov

Another strategy focuses on modifying the quinolone core itself. The introduction of various functional groups at different positions can significantly impact the compound's properties. For example, the synthesis of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives has been explored to develop selective c-Met inhibitors. nih.gov The synthesis of these complex molecules often requires advanced chemical techniques, such as palladium-catalyzed cross-coupling reactions, to achieve the desired structural diversity. nih.gov

The following table summarizes some of the synthetic approaches used to generate novel 2-phenyl-1H-quinolin-4-one derivatives:

Starting MaterialsReaction TypeResulting DerivativesReference
2-Fluoroaniline, Ethyl 2-methylacetoacetate, Substituted benzoic acidMulti-step synthesis involving condensation and esterificationFluorinated quinoline analogs nih.gov
3-(Dimethylamino)aniline, Diethyl malonate, Phosphorous oxychlorideCyclocondensation and chlorinationDichloroquinoline intermediates for further modification nih.gov
Ciprofloxacin, Hydrazine hydrate, Aromatic aldehydesCondensation reactionsFluoroquinolone analogs with modified C3 position nih.gov
2-Iodoaniline, Dialkyl itaconatesPalladium-catalyzed reaction2-Quinolones with substituents at the C-3 position nih.gov

These synthetic efforts, guided by rational design principles, are crucial for generating a library of diverse compounds for biological screening and identifying lead candidates with superior therapeutic potential.

Exploration of Additional Molecular Targets and Biological Pathways

While quinolones are traditionally known for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, research on this compound and its analogs has revealed a broader spectrum of biological activities and molecular targets. nih.govnih.gov This has opened up new avenues for their potential application in treating other diseases, including cancer and viral infections. nih.govnih.gov

Recent studies have shown that certain 2-phenyl-4-quinolone derivatives exhibit significant anticancer activity. nih.govnih.gov For example, some analogs have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them promising antimitotic agents. nih.gov The molecular docking studies of these compounds have shown that they can bind to the colchicine-binding site of tubulin. nih.gov

Furthermore, some derivatives have been found to target other key signaling pathways involved in cancer progression. For instance, a preclinical study on new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives identified a compound that had a significant effect on the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), a crucial target in cancer therapy. nih.gov Other studies have identified 2-phenyl-quinolone derivatives as inhibitors of other protein kinases, such as c-Met. nih.gov

The exploration of antiviral activity has also yielded promising results. Some 2-phenylquinolones have been designed to interfere with the Tat/TAR interaction in HIV, which is essential for viral replication. nih.gov

This expansion of known molecular targets highlights the versatility of the 2-phenyl-1H-quinolin-4-one scaffold and underscores the importance of continued research to uncover its full therapeutic potential.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Lead Optimization

The optimization of lead compounds is a critical and often challenging phase in drug discovery. The integration of advanced computational and experimental methodologies has become an indispensable strategy for the comprehensive lead optimization of compounds like this compound. nih.govnih.gov This synergistic approach allows for a more efficient and rational design of new analogs with improved properties. nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, play a crucial role in predicting the biological activity and binding modes of new derivatives. nih.gov These in silico techniques help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. nih.gov For instance, molecular docking studies have been used to understand the interaction of 4-phenyl-2-quinolone derivatives with the colchicine-binding pocket of tubulin. nih.gov

Experimental methodologies, on the other hand, provide the essential data for validating the computational predictions and for further refining the design of new analogs. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries to identify initial hits. nih.gov Subsequent detailed biological assays, such as enzyme inhibition assays and cell-based assays, provide crucial information on the potency and mechanism of action of the compounds. nih.gov

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful approach for lead optimization. nih.gov This integrated strategy has been successfully applied to various quinoline derivatives to enhance their therapeutic potential. nih.govnih.gov For example, computational lead optimization diagnostics can be combined with analog design and candidate selection to streamline the drug discovery process. nih.gov

Strategies for Addressing Resistance Mechanisms in Quinolone-Based Compounds

The emergence of drug resistance is a major challenge in the clinical use of quinolone-based compounds. mdpi.com While specific resistance mechanisms to this compound have not been extensively studied, the known mechanisms of resistance to other fluoroquinolones provide valuable insights into potential challenges and strategies to overcome them.

The primary mechanisms of fluoroquinolone resistance include:

Target-mediated resistance: Mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drug. mdpi.com

Reduced intracellular drug concentration: This can be due to either decreased uptake (e.g., through mutations in porin channels) or increased efflux of the drug by bacterial efflux pumps. mdpi.com

Plasmid-mediated resistance: The acquisition of resistance genes on plasmids that can encode for proteins that protect the target enzymes, modify the drug, or act as efflux pumps. mdpi.com

Several strategies are being explored to combat these resistance mechanisms:

Development of novel analogs that can evade resistance mechanisms: This includes designing compounds that can bind to the mutated targets or are not recognized by the efflux pumps. mdpi.com

Combination therapy: Using quinolones in combination with other antimicrobial agents that have different mechanisms of action can help to prevent the emergence of resistance.

Efflux pump inhibitors (EPIs): Co-administration of quinolones with EPIs can restore their activity against resistant strains by increasing their intracellular concentration.

Metalloantibiotics: The complexation of fluoroquinolones with transition metals has been investigated as a strategy to overcome bacterial resistance, with some metalloantibiotics showing improved activity against resistant strains. mdpi.com

Molecular hybridization is another promising strategy to combat drug resistance. This involves covalently linking two or more pharmacophores that may act on multiple targets, potentially bypassing resistance mechanisms. acs.org

Translational Research Perspectives and Preclinical Lead Identification

Translational research plays a pivotal role in bridging the gap between basic scientific discoveries and the development of new therapeutic agents. For compounds like this compound, a strong focus on translational research is essential for identifying promising preclinical lead candidates and advancing them towards clinical trials.

A key aspect of translational research is the preclinical evaluation of new drug candidates. This involves a series of in vitro and in vivo studies to assess the efficacy, safety, and pharmacokinetic properties of the compound. For instance, a preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents has been conducted. nih.gov In this study, a lead compound was identified that showed significant inhibitory activity against a panel of tumor cell lines and also demonstrated a good safety profile in preliminary tests. nih.gov Furthermore, the water-soluble phosphate (B84403) prodrug of this lead compound showed excellent in vivo antitumor activity in a xenograft mouse model. nih.gov

The identification of a preclinical lead candidate involves a rigorous selection process based on a comprehensive evaluation of its biological activity, selectivity, mechanism of action, and drug-like properties. The use of animal models that accurately mimic human diseases is crucial for predicting the clinical efficacy of a new drug.

The ultimate goal of translational research in this context is to identify a this compound derivative that not only demonstrates potent and selective activity in preclinical models but also possesses the necessary physicochemical and pharmacokinetic properties to be a viable clinical candidate. Continued investment in translational research will be critical for realizing the full therapeutic potential of this promising class of compounds.

Q & A

Q. What are the established synthetic methodologies for 7-Fluoro-2-phenyl-1H-quinolin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization of fluorinated precursors. A common approach involves reacting 2-aminoacetophenones with fluorinated acetylating agents under acidic or basic conditions. For example, describes a method using 2-aminoacetophenones to form 1,2-substituted 4-quinolones, achieving 84% yield via cyclocondensation. Reaction temperature and solvent polarity critically impact purity: lower temperatures (e.g., 353 K for 48 hours, as in ) reduce side reactions like dihydroquinolinone formation. Purification via ethanol recrystallization is recommended to isolate the desired product .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be optimized to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., δ 6.10–7.16 ppm for aromatic protons in ) and confirm the absence of tautomeric shifts.
  • IR Spectroscopy : Key bands include C=O stretching (~1631 cm⁻¹) and C–F vibrations (~840 cm⁻¹) ( ).
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., non-classical puckering parameters, as in ) and intermolecular interactions (C–H⋯F, O–H⋯N). Use ethanol for single-crystal growth .

Advanced Research Questions

Q. How should researchers address unexpected byproducts, such as dihydroquinolinones, during synthesis?

  • Methodological Answer : Dihydroquinolinones may form under suboptimal temperatures or prolonged reaction times. demonstrates that reducing the temperature below literature recommendations led to an unexpected dihydroquinolinone product. To mitigate this:
  • Monitor reaction progress via TLC.
  • Adjust reaction time/temperature dynamically.
  • Reprocess byproducts via selective recrystallization (e.g., using methanol/ethanol mixtures) .

Q. What is the impact of fluorination position and substituents on the compound’s electronic properties and biological activity?

  • Methodological Answer : Fluorine at the 7-position enhances electron-withdrawing effects, stabilizing the quinolinone core. shows that fluorinated derivatives exhibit improved binding affinity in biological assays (e.g., MRP2 transporter modulation). Computational studies (DFT/B3LYP, as in ) can predict charge distribution and HOMO-LUMO gaps. Experimentally, compare IC₅₀ values of fluorinated vs. non-fluorinated analogs .

Q. How can regioselective fluorination be achieved during synthesis, and what challenges arise?

  • Methodological Answer : Regioselectivity is controlled via directing groups or halogen-exchange reactions. highlights the "Watering Protocol" for 4-trifluoromethylquinolinones, where fluorine incorporation is guided by steric and electronic factors. Challenges include:
  • Competing side reactions (e.g., defluorination).
  • Use of fluorinating agents like Selectfluor®.
  • Validate regiochemistry via NOESY or X-ray .

Q. How should discrepancies in elemental analysis (e.g., C/H/N percentages) be resolved?

  • Methodological Answer : Discrepancies ≤0.3% (e.g., C: 82.73% calc. vs. 82.74% found in ) are acceptable due to hygroscopicity or trace solvents. For larger deviations:
  • Repeat combustion analysis under anhydrous conditions.
  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Cross-check with X-ray crystallographic data for stoichiometric validation .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding modes with proteins (e.g., androgen receptors in ).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • DFT Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites ( ). Pair with experimental NMR shifts for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.